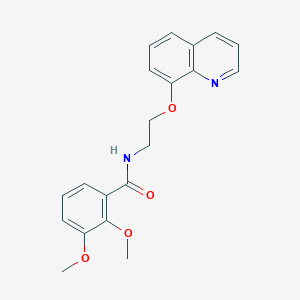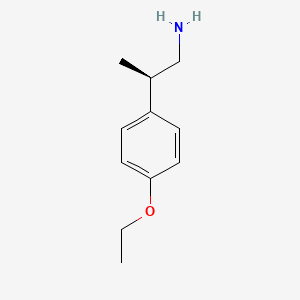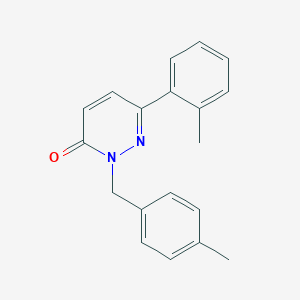![molecular formula C23H20N4O3 B2764518 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921823-52-1](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a heterocyclic compound Its structure incorporates a pyrido[3,2-d]pyrimidine core, with functional groups that offer potential reactivity and versatility
準備方法
Synthetic Routes and Reaction Conditions
Initial Substrate Preparation: : The synthesis begins with appropriate starting materials, such as substituted pyrimidine derivatives.
Formation of the Pyrido[3,2-d]pyrimidine Core: : This step often involves cyclization reactions under acidic or basic conditions, using catalysts to facilitate ring formation.
Phenethyl Group Introduction: : The phenethyl group is typically introduced via substitution reactions using reagents like phenethyl halides.
Final Acylation: : The N-phenylacetamide moiety is added through an acylation reaction, often using an appropriate acyl chloride and a base like triethylamine.
Industrial Production Methods
For large-scale production, automated synthetic setups are employed. Reaction conditions are optimized for yield and purity, and continuous flow reactors are sometimes used to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, forming oxidized products that might have different properties.
Reduction: : Reduction reactions may target specific functional groups, potentially modifying the activity or stability of the compound.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromic acid.
Reduction: : Agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: : Reagents such as halogenated phenyl derivatives or other electrophiles and nucleophiles.
Major Products
Products of these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs with potential alterations in chemical behavior and properties.
科学的研究の応用
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is utilized in a range of scientific domains:
Chemistry: : As a precursor for more complex molecules or as a reactant in organic synthesis.
Biology: : Investigated for its bioactivity, which may include enzyme inhibition or interaction with biological macromolecules.
Medicine: : Explored for potential therapeutic effects, possibly related to its structural similarity to biologically active compounds.
Industry: : Used in the synthesis of advanced materials or specialty chemicals.
作用機序
This compound exerts its effects through several mechanisms:
Molecular Targets: : It may bind to specific proteins or nucleic acids, affecting their function.
Pathways Involved: : Involvement in cellular pathways, such as signal transduction or metabolic routes, altering cellular responses or activities.
類似化合物との比較
2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is distinct from other similar compounds due to its unique substituents and the specific structure of its pyrido[3,2-d]pyrimidine core. Similar compounds might include:
2-Phenyl-3,4-dihydropyrido[3,2-d]pyrimidines: : Differ in the nature or position of substituents.
Phenylacetamides: : Varying in the substituents on the aromatic ring or the amide linkage.
Other Dihydropyrimidines: : With different core modifications or additional functional groups.
特性
CAS番号 |
921823-52-1 |
|---|---|
分子式 |
C23H20N4O3 |
分子量 |
400.438 |
IUPAC名 |
2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O3/c28-20(25-18-10-5-2-6-11-18)16-27-19-12-7-14-24-21(19)22(29)26(23(27)30)15-13-17-8-3-1-4-9-17/h1-12,14H,13,15-16H2,(H,25,28) |
InChIキー |
PWDBYKKHJGTOHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-acetyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2764435.png)



![2-Phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxylic acid](/img/structure/B2764449.png)
![4-Phenyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2764452.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2764453.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)
![2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2764455.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide](/img/structure/B2764458.png)
